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molecular formula C8H11NO2 B1324255 Methyl 1-cyanocyclopentanecarboxylate CAS No. 40862-12-2

Methyl 1-cyanocyclopentanecarboxylate

Cat. No. B1324255
M. Wt: 153.18 g/mol
InChI Key: HMAJNDDGAHBMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948935

Procedure details

To a 22 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added dry DMF (8 L) and methyl cyanoacetate (800 g, 8.07 mol). Stirring was started and K2CO3 (2.67 kg, 19.3 mol) and then 1,4-dibromobutane (1.74 kg, 8.07 mmol) were added. The exothermic reaction mixture (temperature increased to 75° C.) was stirred at room temperature for 16 h followed by heating at 60-75° C. for 3 h. Approximately 2.5 L of solvent were removed under reduced pressure and the residue was diluted with water (8 L). The resultant mixture was extracted with Et2O (2×2 L) and the combined organic phases were washed with 1 N aqueous HCl and brine. Drying (MgSO4), filtering and concentrating afforded an orange liquid. This material was distilled (fraction boiling at 80° C., 0.7 mm Hg collected) to provide methyl 1-cyanocyclopentanecarboxylate as a clear colorless liquid (953 g, 77% yield). 1H-NMR (400 MHz, CDCl3) δ 3.80 (s, 3 H), 2.29-2.22 (m, 4 H), 1.90-1.84 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 169.2, 119.9, 52.6, 46.6, 36.9, 24.3; EI-MS exact mass calcd for C8H11NO2 : 153.0790; found: 153.0785.
Name
Quantity
2.67 kg
Type
reactant
Reaction Step One
Quantity
1.74 kg
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:15][CH2:16][CH2:17][CH2:18]Br>CN(C=O)C>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:18][CH2:17][CH2:16][CH2:15]1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.67 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.74 kg
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
800 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
8 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 22 L flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and condenser containing a nitrogen inlet
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 60-75° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Approximately 2.5 L of solvent were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (8 L)
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with Et2O (2×2 L)
WASH
Type
WASH
Details
the combined organic phases were washed with 1 N aqueous HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
afforded an orange liquid
DISTILLATION
Type
DISTILLATION
Details
This material was distilled
CUSTOM
Type
CUSTOM
Details
(fraction boiling at 80° C., 0.7 mm Hg collected)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 953 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77094.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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